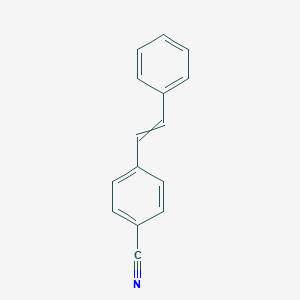
4-氰基芪
描述
4-Cyanostilbene is a chemical compound with the CAS Number: 13041-79-7 and a molecular weight of 205.26 . Its IUPAC name is 4-[(E)-2-phenylethenyl]benzonitrile .
Synthesis Analysis
The synthesis of 4-Cyanostilbene involves Knoevenagel and Suzuki reactions . A series of α-cyanostilbenes bearing a variety of electron-withdrawing and electron-donating groups were synthesized using 4-nitrophenylacetonitrile as a starting derivative to react with equimolar amounts of different aldehydes .Molecular Structure Analysis
4-Cyanostilbene contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aromatic) .Chemical Reactions Analysis
The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of Si–CSM, resulting in changes in the macroscopic optical properties of the Si–CSM thin film .Physical And Chemical Properties Analysis
4-Cyanostilbene has a melting point of 117 °C and a boiling point of 367.1±22.0 °C (Predicted). It has a density of 1.10±0.1 g/cm3 (Predicted) and is soluble in Toluene .科学研究应用
Advanced Flexible Optical Paints
4-Cyanostilbene has been used in the development of a new generation of flexible optical paints . A self-crosslinkable side-chain liquid crystal polysiloxane containing cyanostilbene was synthesized for this purpose . The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of the polysiloxane, resulting in changes in the macroscopic optical properties of the thin film .
Optoelectronic Applications
Cyanostilbene-based intelligent organic optoelectronic materials have been developed . These materials have photophysical properties that can be tuned in response to a variety of external stimuli such as polarity, viscosity, pH, light, and thermal changes .
Aggregation-Induced Enhanced Emission (AIEE)
Cyanostilbene-based materials exhibit an AIEE effect . This property is useful in various optoelectronic applications .
Solid-State Emission
Cyanostilbene-based materials have been found to exhibit solid-state emission . This property is beneficial in the field of optoelectronics .
Photochromism
Cyanostilbene-based materials exhibit photochromism . This property allows these materials to change color in response to light, which has various potential applications .
Photovoltaics
Cyanostilbene-based materials have been used in photovoltaics . These materials can convert light into electricity, making them useful in solar cells .
Biological Imaging
Cyanostilbene-based materials have been used in biological imaging . These materials can be used to visualize biological structures or processes .
Anion Receptors
Cyanostilbene-based materials have been used as anion receptors . These materials can bind to anions, which is useful in various chemical and biological applications .
作用机制
Target of Action
4-Cyanostilbene, also known as α-cyanostilbene, is a unique organic chromophore . Its primary targets are the molecular structures involved in light absorption and emission, making it a key player in optoelectronic applications . It has been used to engineer molecular materials with unique spectral signatures .
Mode of Action
The mode of action of 4-Cyanostilbene is primarily through its interaction with light. It exhibits a phenomenon known as Aggregation-Induced Emission (AIE), where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase . This feature allows it to be used in various optoelectronic applications .
Biochemical Pathways
The biochemical pathways affected by 4-Cyanostilbene are largely related to light absorption and emission. The compound’s structure-property relationship can be tuned for aggregation through molecular displacement with reference to transition dipoles . This includes parameters such as positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .
Result of Action
The result of 4-Cyanostilbene’s action is the production of unique spectral signatures, including high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties . It has been used in various applications, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes .
Action Environment
The action of 4-Cyanostilbene is influenced by environmental factors such as the presence of light and the compound’s physical state (solution vs. aggregate/solid/film) . Its AIE characteristics are particularly pronounced in the condensed phase .
安全和危害
未来方向
4-Cyanostilbene-based AIE frameworks are expected to continue garnering attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is suggested as a new direction for future research .
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanostilbene | |
CAS RN |
13041-79-7 | |
| Record name | 4-Cyanostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Cyanostilbene derivatives interesting for photochemical studies?
A1: 4-Cyanostilbene derivatives belong to a class of compounds known as donor-acceptor stilbenes. These molecules exhibit interesting photophysical phenomena like intramolecular charge transfer (ICT) upon excitation, leading to significant changes in their dipole moment and emission properties. [, , , ]
Q2: How does solvent polarity affect the photophysics of 4-Cyanostilbene derivatives?
A2: Increasing solvent polarity generally leads to a red-shift in both absorption and emission spectra of 4-Cyanostilbenes, indicating the formation of a highly polar excited state. This is attributed to the stabilization of the charge-transferred state in polar solvents. [, , ]
Q3: What is the role of twisted intramolecular charge transfer (TICT) states in the photochemistry of 4-Cyanostilbene derivatives?
A3: TICT states play a crucial role in the excited state dynamics of certain 4-Cyanostilbene derivatives. These states, characterized by a twisted conformation between the donor and acceptor moieties, can lead to non-radiative decay pathways, impacting fluorescence quantum yields and photoisomerization efficiencies. [, , , ]
Q4: How does bridging the donor and acceptor moieties in 4-Cyanostilbene derivatives affect their photophysics?
A4: Bridging, particularly with a rigid -CH2- bridge, restricts the torsional freedom around the central double bond, leading to increased fluorescence quantum yields and lifetimes. This suggests that double bond torsion is a major non-radiative decay pathway in these molecules. []
Q5: How fast is the intramolecular charge transfer process in 4-Cyanostilbene derivatives?
A5: The ICT process in 4-Cyanostilbene derivatives is extremely fast, occurring on a sub-picosecond timescale. Femtosecond time-resolved emission spectroscopy studies have revealed that the emission dynamics primarily reflect solvent relaxation rather than complex electronic state kinetics. [, ]
Q6: What are the potential applications of 4-Cyanostilbene derivatives in material science?
A6: 4-Cyanostilbene derivatives, due to their unique photophysical properties, hold potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. [, ]
Q7: How does the length of the alkyl chain in 4-alkyl-4'-Cyanostilbenes affect their mesomorphic behavior?
A7: The length of the alkyl chain significantly influences the mesophase behavior of 4-alkyl-4'-Cyanostilbenes. Shorter chain lengths typically exhibit nematic phases, while longer chains tend to form smectic A phases. Intermediate chain lengths can display both phases depending on the temperature. [, , ]
Q8: Can 4-Cyanostilbene derivatives be incorporated into polymers, and if so, how does this impact their properties?
A8: Yes, 4-Cyanostilbene derivatives can be incorporated into polymers, either as pendant groups or as part of the polymer backbone. This incorporation can impart desirable optical and electronic properties to the resulting materials. [, ]
Q9: How stable are 4-Cyanostilbene derivatives under various conditions?
A9: The stability of 4-Cyanostilbene derivatives can vary depending on the specific structure and environmental factors. Studies have shown that some derivatives are susceptible to photodegradation, while others exhibit good thermal stability. [, , ]
Q10: How is computational chemistry used to study 4-Cyanostilbene derivatives?
A10: Computational chemistry techniques like Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, excited state geometries, and dipole moments of 4-Cyanostilbene derivatives. These calculations help in understanding their photophysical properties and predicting their behavior in different environments. [, , , ]
Q11: How do different substituents on the 4-Cyanostilbene scaffold affect the molecule's properties?
A11: The nature and position of substituents significantly influence the electronic distribution and photophysical properties of 4-Cyanostilbene. Electron-donating groups generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups have the opposite effect. [, , ]
Q12: Can QSAR models be developed for 4-Cyanostilbene derivatives?
A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models can be developed for 4-Cyanostilbene derivatives by correlating their structural features with their photophysical properties. These models can be helpful in predicting the properties of new derivatives and guiding the design of molecules with desired characteristics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




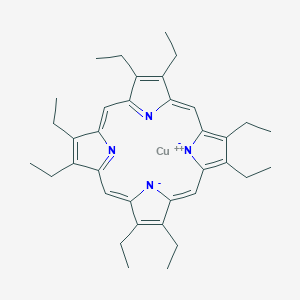
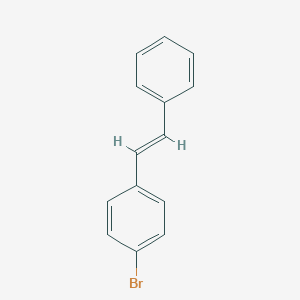


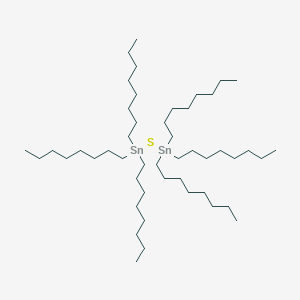
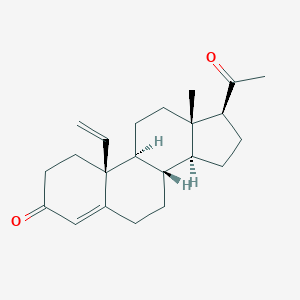
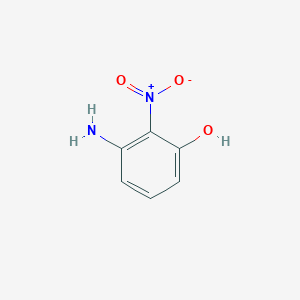
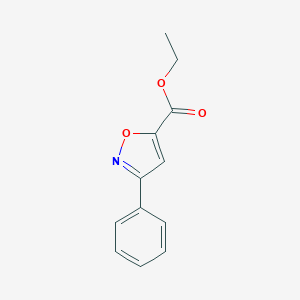
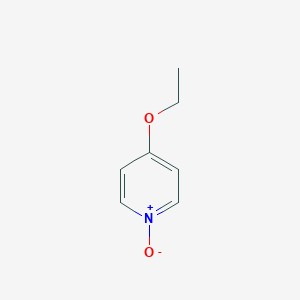
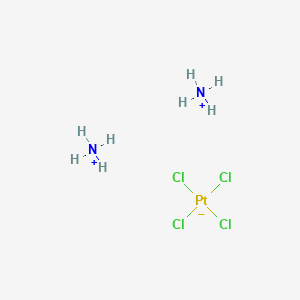
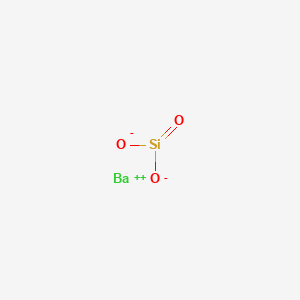

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)